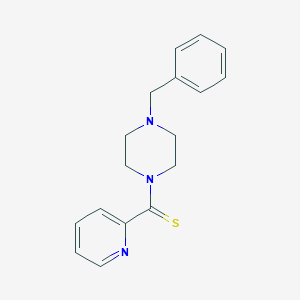
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, also known as BPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPC belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to interact with serotonin receptors, dopamine receptors, and adenosine receptors, among others. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and antitumor activity. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has several advantages for use in lab experiments, such as its high purity, stability, and ease of synthesis. However, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine also has some limitations, such as its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, including the development of new drugs for the treatment of neurodegenerative diseases, cancer, and immune disorders. Further studies are also needed to elucidate the exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and to identify potential side effects and toxicity. Additionally, the development of new synthesis methods for 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine involves the reaction of 1-benzylpiperazine with 2-pyridinecarbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
Nombre del producto |
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine |
|---|---|
Fórmula molecular |
C17H19N3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanethione |
InChI |
InChI=1S/C17H19N3S/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Clave InChI |
MMBOWSACTZCYBR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



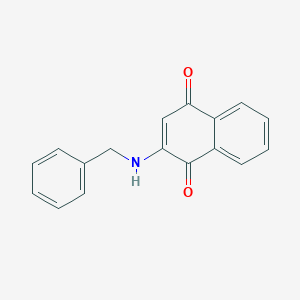
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)
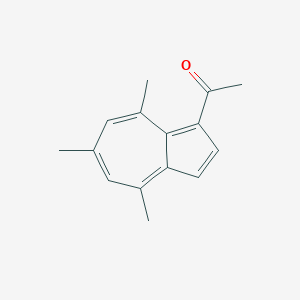
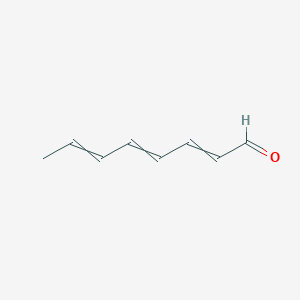
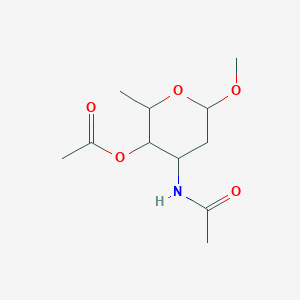
![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
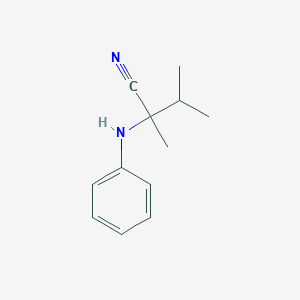
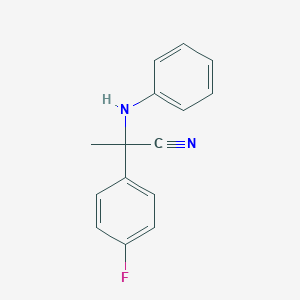
![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)